PD-1-IN-17 (Tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

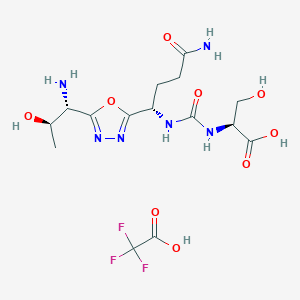

PD-1-IN-17 (TFA) est un puissant inhibiteur de la protéine 1 de mort cellulaire programmée (PD-1). Il a démontré une efficacité significative dans l'inhibition de la prolifération des splénocytes, avec un taux d'inhibition de 92 % à une concentration de 100 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de l'immunologie et de la thérapie contre le cancer, en raison de sa capacité à moduler les réponses immunitaires.

Méthodes De Préparation

La synthèse de PD-1-IN-17 (TFA) implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer son activité inhibitrice. La voie de synthèse comprend généralement la formation d'un cycle 1,3,4-oxadiazole, qui est un composant crucial de la molécule . Les conditions réactionnelles impliquent souvent l'utilisation de réactifs tels que l'hydrate d'hydrazine, les acides carboxyliques et divers catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

PD-1-IN-17 (TFA) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, tels que les groupes nitro, en amines.

4. Applications de la recherche scientifique

PD-1-IN-17 (TFA) a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de PD-1 et ses effets sur diverses voies biochimiques.

Biologie : Les chercheurs utilisent ce composé pour étudier le rôle de PD-1 dans la régulation des cellules immunitaires et son potentiel comme cible thérapeutique.

Médecine : PD-1-IN-17 (TFA) est exploré pour son potentiel en immunothérapie anticancéreuse, où il peut améliorer la capacité du système immunitaire à cibler et à détruire les cellules cancéreuses.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques qui ciblent la voie PD-1

5. Mécanisme d'action

PD-1-IN-17 (TFA) exerce ses effets en se liant au récepteur PD-1 à la surface des cellules immunitaires. Cette liaison empêche l'interaction entre PD-1 et son ligand, le ligand 1 de mort cellulaire programmée (PD-L1), qui est souvent surexprimé sur les cellules cancéreuses. En bloquant cette interaction, PD-1-IN-17 (TFA) améliore la réponse immunitaire contre les cellules cancéreuses, conduisant à leur destruction .

Applications De Recherche Scientifique

PD-1-IN-17 (TFA) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of PD-1 and its effects on various biochemical pathways.

Biology: Researchers use this compound to investigate the role of PD-1 in immune cell regulation and its potential as a therapeutic target.

Medicine: PD-1-IN-17 (TFA) is explored for its potential in cancer immunotherapy, where it can enhance the immune system’s ability to target and destroy cancer cells.

Industry: The compound is used in the development of new drugs and therapeutic agents that target the PD-1 pathway

Mécanisme D'action

PD-1-IN-17 (TFA) exerts its effects by binding to the PD-1 receptor on the surface of immune cells. This binding prevents the interaction between PD-1 and its ligand, programmed cell death ligand 1 (PD-L1), which is often overexpressed on cancer cells. By blocking this interaction, PD-1-IN-17 (TFA) enhances the immune response against cancer cells, leading to their destruction .

Comparaison Avec Des Composés Similaires

PD-1-IN-17 (TFA) est unique par sa grande efficacité et sa spécificité pour le récepteur PD-1. Des composés similaires comprennent :

BMS-1166 : Un autre inhibiteur de PD-1 avec une structure chimique différente mais une activité inhibitrice similaire.

LSD1-IN-24 : Un composé qui cible une voie différente mais est utilisé dans des contextes de recherche similaires.

IMMH 010 maléate : Un autre inhibiteur avec des applications en thérapie anticancéreuse

PD-1-IN-17 (TFA) se distingue par sa grande puissance et les nombreuses recherches qui appuient son utilisation en immunothérapie.

Propriétés

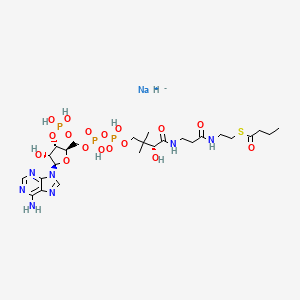

Formule moléculaire |

C15H23F3N6O9 |

|---|---|

Poids moléculaire |

488.37 g/mol |

Nom IUPAC |

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1 |

Clé InChI |

PYCIDBUEUQEHMB-UGQQCFMUSA-N |

SMILES isomérique |

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814208.png)

![4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10814220.png)

![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)

![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)

![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B10814271.png)

![(4S)-5-[[(6S,9R,15S,21S,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814284.png)